4-Chloro-3-fluorobenzene-1,2-diol
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Overview
Description
4-Chloro-3-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4ClFO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluorobenzene-1,2-diol typically involves the halogenation of catechol (benzene-1,2-diol) followed by selective fluorination and chlorination. One common method is the electrophilic aromatic substitution reaction, where catechol is treated with chlorine and fluorine sources under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors such as catechol. The process includes halogenation reactions, purification steps, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-chloro-3-fluoro-1,2-benzoquinone.
Reduction: Formation of benzene-1,2-diol with the removal of halogen atoms.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-Chloro-3-fluorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity . The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-fluorobenzene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
3-Fluorocatechol: Similar structure but lacks the chlorine atom, affecting its chemical properties and reactivity.
2-Fluoro-1,4-benzenediol: Different substitution pattern, leading to different reactivity and applications
Uniqueness
4-Chloro-3-fluorobenzene-1,2-diol is unique due to the presence of both chlorine and fluorine atoms along with hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H4ClFO2 |
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Molecular Weight |
162.54 g/mol |
IUPAC Name |
4-chloro-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4ClFO2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H |
InChI Key |
VDBJGTZFLZEBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)F)Cl |
Origin of Product |
United States |
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